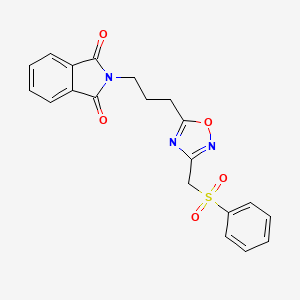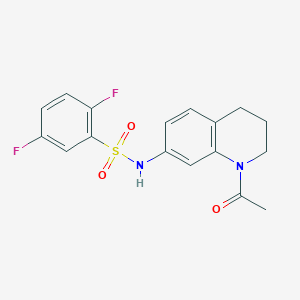![molecular formula C25H14BrF3N4O2S B2846448 N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313245-46-4](/img/structure/B2846448.png)
N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C25H14BrF3N4O2S and its molecular weight is 571.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
GNF-Pf-3190, also known as N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, primarily targets the PfMFR3 . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, in a way that leads to decreased sensitivity to MMV085203 and GNF-Pf-3190 as well as other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-3190 may inhibit the function of PfMFR3, thereby affecting the parasite’s resistance to certain antimalarial compounds .
Biochemical Pathways
It is known that pfmfr3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . Therefore, it can be inferred that GNF-Pf-3190 may influence these pathways.
Pharmacokinetics
falciparum parasites in the low nanomolar to low micromolar range This suggests that the compound has a relatively high potency, which may imply good bioavailability
Result of Action
The molecular and cellular effects of GNF-Pf-3190’s action involve decreased sensitivity to certain antimalarial compounds, suggesting that the compound may interfere with the parasite’s drug resistance mechanisms . This could potentially lead to enhanced effectiveness of these antimalarial compounds.
Action Environment
Factors such as the presence of other antimalarial compounds and the genetic background of the parasites may potentially influence the compound’s action
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14BrF3N4O2S/c26-15-8-9-17(16(11-15)23(34)14-5-2-1-3-6-14)31-24(35)19-13-22-30-18(20-7-4-10-36-20)12-21(25(27,28)29)33(22)32-19/h1-13H,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYDCJFOOZAVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14BrF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-phenylethanone](/img/structure/B2846367.png)
![3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846368.png)

![2,3-dihydrospiro[indene-1,2'-morpholine]-4'-carboxamide](/img/structure/B2846371.png)
![3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2846373.png)
![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide](/img/structure/B2846375.png)
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2846378.png)

![N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2846380.png)
![3-amino-N-[(furan-2-yl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2846381.png)
![N-(2,6-dimethylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2846384.png)
![7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2846386.png)
![4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2846387.png)
